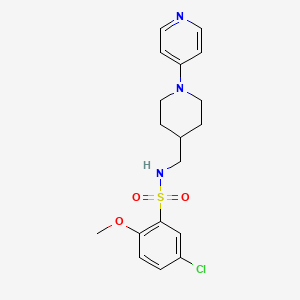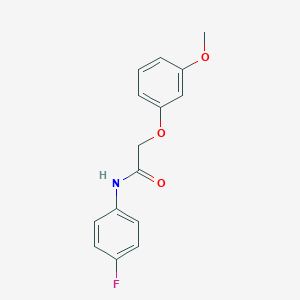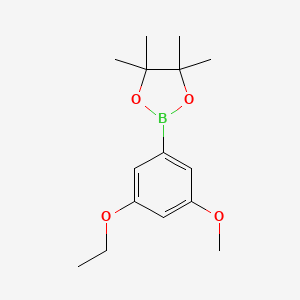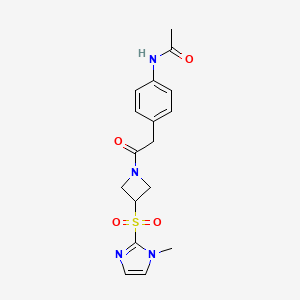
5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The compound has a molecular weight of 368.84 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a sulfonamide group, a methoxy group, and a chlorine atom attached. It also has a piperidine ring attached to the benzene ring through a methylene group . Unfortunately, detailed structural analysis information was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that similar compounds have been involved in various chemical reactions. For example, pinacol boronic esters, which are structurally similar, have been used in catalytic protodeboronation and formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has a melting point of 209-214 °C (lit.) . Other physical and chemical properties were not found in the available resources.Scientific Research Applications
Antagonistic Activity in HIV-1 Prevention
Research by Cheng De-ju (2015) explored the synthesis and characterization of methylbenzenesulfonamide derivatives, revealing their potential as small molecular antagonists in the prevention of human HIV-1 infection. The study produced novel compounds, including 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, showcasing the significance of such compounds in drug development for HIV-1 prevention (Cheng De-ju, 2015).
Cognitive Enhancing Properties
SB-399885, a derivative with high affinity for human recombinant and native 5-HT(6) receptors, has been shown to have cognitive enhancing properties. This compound is potent and selective, displaying significant effects in rat models, including reversal of age-dependent deficits in water maze spatial learning and increases in extracellular acetylcholine levels. These findings support the potential therapeutic utility of 5-HT(6) receptor antagonists in cognitive disorders like Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Photodynamic Therapy and Photocatalytic Applications
A 2021 study by Gülen Atiye Öncül, Ö. Öztürk, and M. Pişkin synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound demonstrated promising photosensitizing abilities suitable for photocatalytic applications. The study highlighted its potential in photodynamic therapy, an alternative cancer treatment (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021).
Corrosion Inhibition in Iron
In 2016, S. Kaya et al. investigated the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This study used quantum chemical calculations and molecular dynamics simulations to understand the global reactivity parameters and adsorption behaviors of these compounds. It provided insights into the effective use of such derivatives in preventing metal corrosion (S. Kaya et al., 2016).
Antifungal Activity
A 2015 study by Apoorva Gupta and A. Halve synthesized novel benzenesulfonamide compounds and assessed their antifungal activity. They observed potent activity against Aspergillus niger and Aspergillus flavus, suggesting the relevance of such compounds in antifungal applications (Apoorva Gupta & A. Halve, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOJDBUFOGLAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester](/img/structure/B2477752.png)


![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)
![4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2477759.png)



![4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2477767.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)
![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)